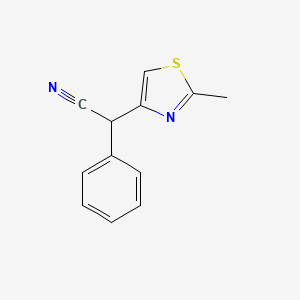
4-(propionylamino)-N-(4-pyridinylmethyl)benzamide
説明
4-(propionylamino)-N-(4-pyridinylmethyl)benzamide, also known as PPMB, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. PPMB is a benzamide derivative that has been synthesized using different methods.
科学的研究の応用
4-(propionylamino)-N-(4-pyridinylmethyl)benzamide has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are implicated in the pathogenesis of these diseases.
作用機序
The mechanism of action of 4-(propionylamino)-N-(4-pyridinylmethyl)benzamide is not fully understood. However, studies have shown that this compound can inhibit the activity of different enzymes, such as histone deacetylases (HDACs) and phosphodiesterases (PDEs). This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have different biochemical and physiological effects. Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are implicated in the pathogenesis of neurodegenerative diseases. This compound has been shown to have anti-inflammatory effects by inhibiting the activity of different enzymes, such as cyclooxygenases (COXs) and lipoxygenases (LOXs).
実験室実験の利点と制限
4-(propionylamino)-N-(4-pyridinylmethyl)benzamide has several advantages and limitations for laboratory experiments. One of the advantages of this compound is its potential applications in cancer and neurodegenerative disease research. This compound has also been shown to have anti-inflammatory effects, which can be useful in studying different inflammatory diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. This compound can also be toxic at higher concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for 4-(propionylamino)-N-(4-pyridinylmethyl)benzamide research. One of the future directions is to study the potential applications of this compound in other diseases, such as cardiovascular diseases and metabolic disorders. Another future direction is to develop more efficient synthesis methods for this compound. Researchers can also study the structure-activity relationship of this compound to identify more potent analogs. Finally, researchers can study the pharmacokinetics and pharmacodynamics of this compound to determine its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its potential applications in cancer and neurodegenerative disease research. This compound has different biochemical and physiological effects and has several advantages and limitations for laboratory experiments. There are several future directions for this compound research, which can lead to the development of more potent and efficient analogs with potential therapeutic applications.
特性
IUPAC Name |
4-(propanoylamino)-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-15(20)19-14-5-3-13(4-6-14)16(21)18-11-12-7-9-17-10-8-12/h3-10H,2,11H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRNFUKUFJSTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4392682.png)
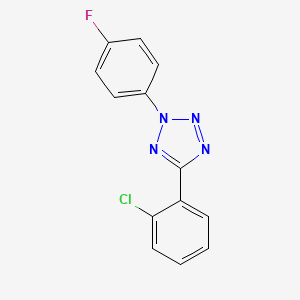
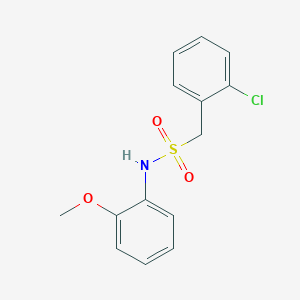
![1-{3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperidine](/img/structure/B4392694.png)
![1-[3-(benzyloxy)phenyl]-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4392695.png)

![phenyl {4-[(cyclohexylamino)carbonyl]phenyl}carbamate](/img/structure/B4392713.png)
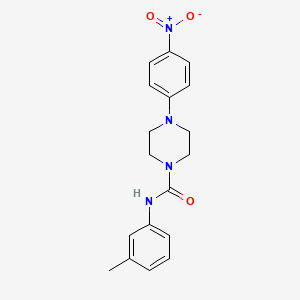
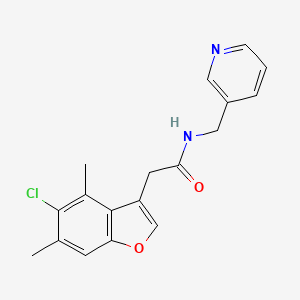
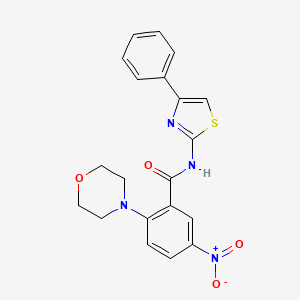
![(3-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4392733.png)

![2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide](/img/structure/B4392773.png)
